N-benzyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide
描述
This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Key structural features include:
- 4-Ethoxyphenylmethylidene group: Aromatic substitution at C5 with an ethoxy (–OCH₂CH₃) group at the para position, influencing electronic and steric properties.
- N-benzyl-N-(2-hydroxyethyl)acetamide side chain: A dual substitution on the acetamide nitrogen, combining hydrophobic (benzyl) and hydrophilic (2-hydroxyethyl) moieties, which may enhance solubility and target affinity.
属性
IUPAC Name |
N-benzyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-2-29-19-10-8-17(9-11-19)14-20-22(28)25(23(30)31-20)16-21(27)24(12-13-26)15-18-6-4-3-5-7-18/h3-11,14,26H,2,12-13,15-16H2,1H3/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVQZBOINHEGIJ-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N(CCO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N(CCO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Key Observations :
- The 4-ethoxyphenyl group in the target compound balances electron donation and steric bulk compared to smaller (–OCH₃) or bulkier (–Br) substituents.
- Halogenated analogs (e.g., 3-bromophenyl) may exhibit stronger intermolecular interactions (e.g., halogen bonding) but reduced solubility .
2.2 Variations in the Acetamide Side Chain
Key Observations :
常见问题
Q. What are the recommended strategies for optimizing the synthetic yield of this compound?
The synthesis of this compound typically involves a multi-step process, including:
- Condensation : Reaction of 4-ethoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions (e.g., piperidine or triethylamine) to form the benzylidene intermediate .
- Acetylation : Coupling the intermediate with N-benzyl-N-(2-hydroxyethyl)acetamide using coupling agents like DCC (dicyclohexylcarbarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Reaction Optimization : Control temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance reaction efficiency. Microwave-assisted synthesis may reduce reaction time .
Key Parameters :
| Step | Catalyst/Solvent | Temperature | Yield Range |
|---|---|---|---|
| Condensation | Piperidine/EtOH | 70°C | 60–75% |
| Acetylation | EDCI/DCM | RT | 40–55% |
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : Use 1H and 13C NMR to verify the Z-configuration of the benzylidene moiety and the presence of the thiazolidinone ring. Key signals include:
- Thiazolidinone carbonyl at δ ~170–175 ppm (13C) .
- Ethoxy group protons at δ ~1.3–1.5 ppm (triplet, CH3) and δ ~4.0–4.2 ppm (quartet, CH2) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+) and rule out impurities .
- X-ray Crystallography : For absolute stereochemical confirmation, though this requires high-purity crystals .
Q. How can researchers assess the compound’s in vitro biological activity?
- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases or proteases) using fluorescence-based or colorimetric substrates. IC50 values should be calculated with dose-response curves (e.g., 0.1–100 µM) .
- Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity. Include positive controls (e.g., doxorubicin) and validate via triplicate experiments .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Solubility Issues : Pre-dissolve the compound in DMSO (<0.1% final concentration) and confirm stability via HPLC .
- Structural Confirmation : Re-analyze batch purity via LC-MS and compare with literature spectra to rule out degradation .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent Variation : Modify the 4-ethoxyphenyl group (e.g., replace ethoxy with methoxy or halogens) and assess changes in activity .
- Core Modifications : Replace the thiazolidinone ring with oxazolidinone or rhodanine and compare pharmacodynamic profiles .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity trends with binding poses in target proteins .
Example SAR Findings :
| Modification | Activity Trend (IC50) | Target |
|---|---|---|
| 4-Methoxy substitution | 2.5 µM (↑ 10x vs. ethoxy) | Kinase X |
| Thiazolidinone → Rhodanine | Inactive | Protease Y |
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Pharmacokinetics :
- Administer orally (10–50 mg/kg) to rodents and measure plasma concentration via LC-MS/MS. Key parameters: Cmax, Tmax, t1/2 .
- Assess blood-brain barrier penetration using brain-plasma ratio calculations .
- Toxicity :
- Acute toxicity: Single-dose studies in mice (OECD 423).
- Subchronic toxicity: 28-day repeated dosing with histopathology .
Q. How can researchers address chemical instability under physiological conditions?
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC. Thiazolidinone rings may hydrolyze at acidic pH .
- Formulation Strategies : Use cyclodextrin inclusion complexes or lipid nanoparticles to enhance stability in aqueous media .
Q. What strategies improve selectivity against off-target isoforms?
- Isoform-Specific Assays : Test against related isoforms (e.g., kinase X vs. kinase Z) using recombinant proteins .
- Computational Screening : Perform molecular dynamics simulations to identify residues critical for isoform selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
